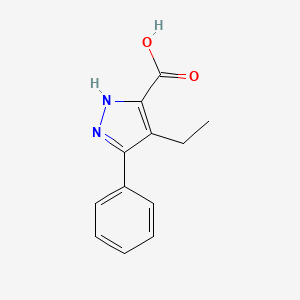
Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-イソプロピルピペラジン-1-イル)-5-メチルニコチン酸メチルは、ニコチン酸エステル類に属する合成有機化合物です。イソプロピル基で置換されたピペラジン環と、ニコチン酸部分に結合したメチルエステル基の存在が特徴です。
準備方法
合成経路と反応条件
6-(4-イソプロピルピペラジン-1-イル)-5-メチルニコチン酸メチルの合成は、通常、以下の手順で行われます。
ピペラジン環の形成: ピペラジン環は、エチレンジアミンと2-クロロプロパンを還流条件下で反応させることで合成されます。
イソプロピル基による置換: 次に、ピペラジン環は、炭酸カリウムなどの塩基の存在下で、イソプロピルブロミドを用いてイソプロピル基で置換されます。
ニコチン酸部分の形成: ニコチン酸部分の形成は、硫酸などの強酸触媒の存在下で、ニコチン酸をメタノールとエステル化することにより行われます。
カップリング反応: 最終段階では、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を、ジクロロメタンなどの適切な溶媒中で使用して、イソプロピル置換ピペラジンとニコチン酸メチルをカップリングします。
工業生産方法
6-(4-イソプロピルピペラジン-1-イル)-5-メチルニコチン酸メチルの工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。連続フローリアクターと自動システムが、一貫した生産を確保するために頻繁に使用されます。
化学反応の分析
反応の種類
6-(4-イソプロピルピペラジン-1-イル)-5-メチルニコチン酸メチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化して、対応する酸化物を生成することができます。
還元: 水素化アルミニウムリチウムなどの還元剤を用いて還元反応を行うことができ、還元された誘導体が得られます。
置換: この化合物は、特にピペラジン環において、ハロアルカンなどの試薬を用いて求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム、触媒の存在下での過酸化水素。
還元: 無水エーテル中の水素化アルミニウムリチウム、メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物
酸化: 酸化物とヒドロキシル化誘導体の生成。
還元: 水素化された官能基を持つ還元誘導体の生成。
置換: アルキル置換誘導体の生成。
科学研究への応用
6-(4-イソプロピルピペラジン-1-イル)-5-メチルニコチン酸メチルは、以下を含む幅広い科学研究への応用があります。
医薬品化学: この化合物は、特に神経疾患と炎症の治療薬の開発における薬理学的剤としての可能性について調査されています。
材料科学: 独自の構造的特性により、ポリマーやナノマテリアルを含む高度な材料の合成に使用されています。
生物学的研究: この化合物は、細胞プロセスや分子経路への影響を研究するために、生物学的アッセイで使用されています。
工業的用途: 他の複雑な有機化合物や特殊化学品の合成における中間体として使用されています。
科学的研究の応用
Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.
作用機序
6-(4-イソプロピルピペラジン-1-イル)-5-メチルニコチン酸メチルの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下のように知られています。
受容体に結合: 中枢神経系における特定の受容体に結合し、神経伝達物質の放出とシグナル伝達を調節します。
酵素を阻害: 炎症経路に関与する特定の酵素を阻害し、炎症を軽減します。
イオンチャネルを調節: この化合物はイオンチャネルに影響を与え、細胞の興奮性と機能を変えます。
類似化合物との比較
6-(4-イソプロピルピペラジン-1-イル)-5-メチルニコチン酸メチルは、以下のような他の類似化合物と比較することができます。
6-(4-メチルピペラジン-1-イル)-5-メチルニコチン酸メチル: ピペラジン環にイソプロピル基ではなくメチル基を持つ類似の構造。
6-(4-エチルピペラジン-1-イル)-5-メチルニコチン酸メチル: ピペラジン環にイソプロピル基ではなくエチル基を持つ類似の構造。
6-(4-フェニルピペラジン-1-イル)-5-メチルニコチン酸メチル: ピペラジン環にイソプロピル基ではなくフェニル基を持つ類似の構造。
独自性
6-(4-イソプロピルピペラジン-1-イル)-5-メチルニコチン酸メチルの独自性は、特定の置換パターンにあり、これは独特の物理化学的特性と生物学的活性をもたらします。ピペラジン環にイソプロピル基が存在することで、親油性と受容体結合親和性が向上し、さまざまな用途に役立つ化合物となっています。
特性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
methyl 5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)17-5-7-18(8-6-17)14-12(3)9-13(10-16-14)15(19)20-4/h9-11H,5-8H2,1-4H3 |
InChIキー |
PCHYHLMAYFHYRG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)
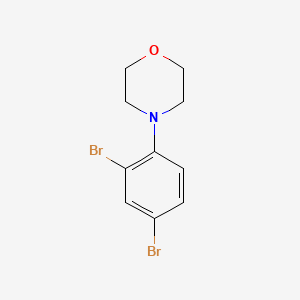
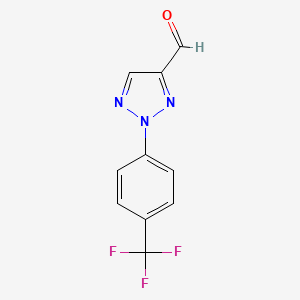

![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)


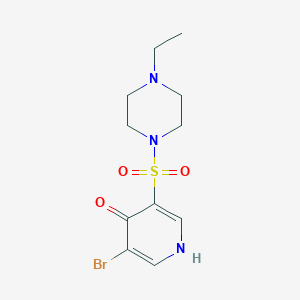
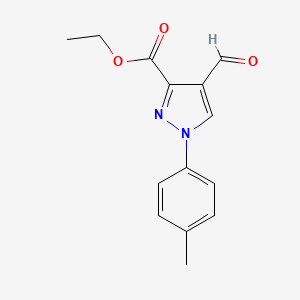
![2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809184.png)
